![molecular formula C8H6F3N3O B15237938 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL CAS No. 2089650-79-1](/img/structure/B15237938.png)
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione under specific conditions . Another approach includes the regioselective synthesis via reactions of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and regioselective one-step procedures are often employed to enhance efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-A]pyrimidine scaffold .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for imaging applications.
Medicine: Investigated for its anticancer properties and enzymatic inhibitory activity.
Industry: Utilized in the development of materials with specific photophysical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Shares structural similarities and has been studied for its biological properties.
Uniqueness
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-OL is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
2089650-79-1 |
|---|---|
Molekularformel |
C8H6F3N3O |
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
5-methyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H6F3N3O/c1-4-2-7(15)14-6(12-4)3-5(13-14)8(9,10)11/h2-3,13H,1H3 |
InChI-Schlüssel |
IUWZFXBFONEJRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


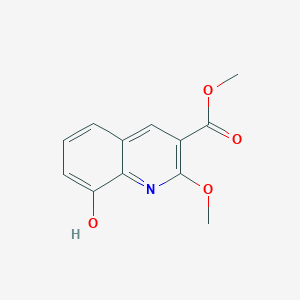
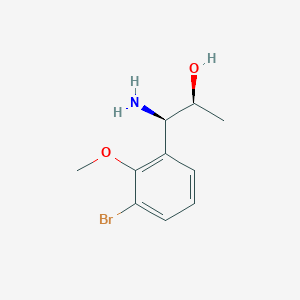

![3-([1,1'-Biphenyl]-4-YL)cyclopent-1-ene-1-carboxylic acid](/img/structure/B15237875.png)
![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)

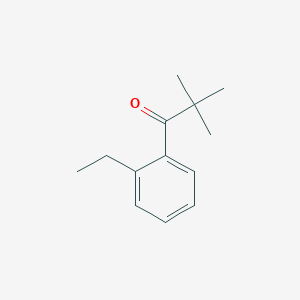
![5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B15237915.png)
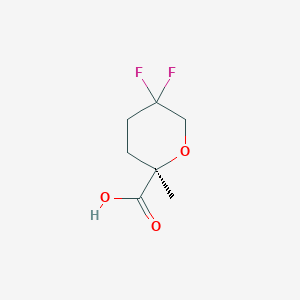

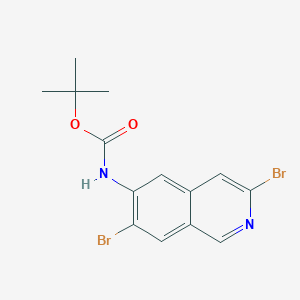
![8-Bromopyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B15237935.png)

![cis-Hexahydro-1H-furo[3,4-B]pyrrol-3-olhcl](/img/structure/B15237950.png)
